molecular formula C10H24O2Si B018756 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol CAS No. 87184-99-4

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

Cat. No. B018756
CAS RN: 87184-99-4
M. Wt: 204.38 g/mol
InChI Key: IJEMXJANZPVITP-UHFFFAOYSA-N
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Patent
US05272171

Procedure details

A solution of 1,4-butanediol (10.54 g, 0.117 mol) in dry THF (100 mL) was treated with t-butyl dimethylsilylchloride (17.30 g, 0.114 mol) and imidazole (7.80 g, 0.114 mol). After 2 h at room temperature, work-up with ethyl acetate and water, followed by drying the organic phase and concentration, gave a crude product that was purified by silica gel flash chromatography (being eluted with 20% ethyl acetate in hexane) to yield 15.5 g (Y: 65%) of 4-(t-butyldimethylsilyloxy)-1-butanol (XXVIIa) as a colorless oil; 1H-NMR (CDCl3, 300 MHz) δ ppm: 3.58 (m, 4H) 1.58 (m, 4H) 0.84 (s, 9H) 0.01 (s, 6H).
Quantity
10.54 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[Si:7](Cl)([C:10]([CH3:13])([CH3:12])[CH3:11])([CH3:9])[CH3:8].N1C=CN=C1.C(OCC)(=O)C>C1COCC1.O>[Si:7]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])([C:10]([CH3:13])([CH3:12])[CH3:11])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
10.54 g
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
17.3 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
7.8 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by drying
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase and concentration
CUSTOM
Type
CUSTOM
Details
gave a crude product that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel flash chromatography (being eluted with 20% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.